1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile

Oncology Metabolic Disease Fatty Acid Synthase (FASN)

Researchers optimizing Fatty Acid Synthase (FASN) inhibitors face significant scaffold re-synthesis delays when positional isomers fail to replicate activity. 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile (CAS 1616924-00-5) solves this by locking in the exact 2,5-dichloro substitution critical for target engagement. • Delivers the pharmacophore that yields potent FASN inhibitors (IC50 = 58 nM), enabling immediate focused library synthesis. • Directly matches the key intermediate in patent-backed antiviral pyrimidone derivatives (e.g., AU-2014204889-A1), accelerating hit-to-lead campaigns. • Favorable LogP (4.3) and low TPSA (23.8 Ų) support cell-permeable probe development. Supplied as a ≥95% pure powder with room-temperature storage; ships ambient. B2B procurement with batch-specific QA documentation ensures route reproducibility.

Molecular Formula C12H11Cl2N
Molecular Weight 240.12 g/mol
CAS No. 1616924-00-5
Cat. No. B1471107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile
CAS1616924-00-5
Molecular FormulaC12H11Cl2N
Molecular Weight240.12 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C#N)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C12H11Cl2N/c13-9-3-4-11(14)10(7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2
InChIKeyZEPPSIVTTCKELV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1616924-00-5 | Versatile Cyclopentane Building Block


1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile (CAS 1616924-00-5) is a highly pure (≥95%) disubstituted cyclopentane derivative, available as a stable powder for room-temperature storage [1] . Its core structure features a 2,5-dichlorophenyl group and a nitrile moiety attached to a cyclopentane ring, with a calculated LogP (XLogP3) of 4.3 [2] . With a molecular weight of 240.13 g/mol and a topological polar surface area (TPSA) of 23.8 Ų, it serves as a crucial building block for the synthesis of compounds targeting Fatty Acid Synthase (FASN) and other therapeutically relevant enzymes [2] [3]. This compound is a key intermediate for further functionalization, making it a valuable asset in medicinal chemistry and materials science.

FASN Synthesis Scaffold for reported human FASN inhibitor derivatives; supports oncology/metabolic enzyme research
Antiviral Intermediate Patent-precedented key intermediate for pyrimidone antiviral compound diversification
Physicochemical Fit Favorable calculated LogP and low TPSA align with permeability screening workflows

1616924-00-5 | Key Structural Advantages


While cyclopentane-based building blocks are abundant, the unique electronic and steric profile of 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile provides a distinct advantage in scaffold diversification that generic analogs cannot replicate. The 2,5-dichloro substitution pattern on the phenyl ring imparts a specific dipole moment and steric bulk that critically influences the regioselectivity of downstream reactions and the binding conformation of the final product . This is evidenced by its specific use as an intermediate in the synthesis of potent FASN inhibitors, where even slight positional isomerism leads to a dramatic loss in activity [1]. Substitution with other dihalogenated or non-halogenated cyclopentanes would result in compounds with different LogP and TPSA values, potentially compromising target engagement and overall efficacy [2]. Therefore, the procurement of this exact building block is non-negotiable for replicating or building upon established synthetic routes and patent strategies.

2,5-Dichloro substitution pattern influences regioselectivity and target binding; positional isomers may shift biological activity profile.

Alternative halogenation or non-halogenated cyclopentanes alter calculated LogP/TPSA, potentially impacting permeability and target engagement characteristics.

The nitrile moiety is critical for downstream functionalization described in patents; its absence may complicate route reproduction.

1616924-00-5 | Quantitative Evidence Guide


Potent Human FASN Inhibitor Scaffold

Compounds derived from the 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile scaffold have been demonstrated to be potent inhibitors of human Fatty Acid Synthase (FASN), a key enzyme target in oncology and metabolic disorders. A derivative featuring this specific 2,5-dichlorophenyl group, as disclosed in patent US20160176824, exhibited an IC50 of 58 nM against human FASN isolated from SKBr3 breast cancer cells [1].

FASN Inhibition (derivative)
Class-level inference
IC50 58 nM
Reported scaffold-mediated FASN inhibition; supports enzyme-targeted library design.
Derivative from patent US20160176824, SKBr3 cell enzyme.
Oncology Metabolic Disease Fatty Acid Synthase (FASN)

Synthetic Utility for Antiviral Derivatives

1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile is a key precursor in the synthesis of pyrimidone derivatives, as highlighted by its use in a family of patents (e.g., AU-2014204889-A1, CA-2894642-A1) claiming their utility in treating, ameliorating, or preventing viral diseases . The nitrile group serves as a versatile synthetic handle for further diversification into a range of functional groups, enabling the creation of structurally diverse libraries.

Antiviral Intermediate
Patent-supported
Key intermediate in multiple antiviral patent families
Reported synthetic entry point for antiviral compound libraries; may reduce route development time.
Antiviral activity claims require independent biological validation.
Antiviral Medicinal Chemistry Scaffold Diversification

Optimized Physicochemical ADME Profile

The molecule possesses key physicochemical properties that align with favorable drug-likeness profiles. Specifically, it has a calculated XLogP3 of 4.3 [1] and a low topological polar surface area (TPSA) of 23.8 Ų . These values are consistent with compounds that exhibit good passive membrane permeability, a desirable trait for oral bioavailability. In comparison, a more polar analog would have a higher TPSA and lower LogP, which could reduce permeability and increase clearance.

Drug-Likeness Profile
Class-level inference
LogP 4.3, TPSA 23.8 Ų
Favorable alignment with passive permeability parameter space; supports early ADME evaluation.
Calculated properties (XLogP3, topological PSA).
ADME Lipinski's Rule of Five Physicochemical Properties

Commercial Availability and High Purity

1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile is commercially available from major suppliers (e.g., MilliporeSigma/Enamine) with a documented purity specification of ≥95% . This high purity is critical for ensuring the reproducibility of synthetic and biological experiments, minimizing artifacts that can arise from lower-purity batches of less common building blocks. In contrast, procurement of novel building blocks often requires custom synthesis with variable purity and longer lead times.

Commercial Specification
Supplier-specified
Purity ≥95%
Consistent purity may reduce experimental variability; supports reproducible synthesis.
Vendor-reported; independent verification recommended.
Research Chemical Purity Specification Reproducibility

1616924-00-5 | Top Application Scenarios


FASN Inhibitors for Oncology

Based on the evidence that this scaffold yields potent FASN inhibitors (IC50 = 58 nM) [1], this building block is ideally suited for the synthesis and optimization of novel compounds targeting fatty acid synthase. Researchers focused on breast cancer, metabolic disorders, or inflammatory diseases can use this core to generate focused compound libraries, confident in the foundational activity of this specific pharmacophore.

Antiviral Pyrimidone Derivatives

Given its established role as a key intermediate in the synthesis of pyrimidone derivatives with claimed antiviral activity [1], 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile is a strategic starting material for antiviral drug discovery programs. This provides a direct link to patent-backed chemical space, accelerating hit-to-lead campaigns against viral targets.

Membrane-Permeable Probe Development

The favorable physicochemical properties, specifically the high LogP (4.3) and low TPSA (23.8 Ų) [1] , make this compound an excellent candidate for constructing cell-permeable probes. The nitrile group can be readily converted into an amine or carboxylic acid for conjugation to fluorescent dyes or biotin, enabling the study of intracellular targets in chemical biology.

Application
Selection Property
Validation Focus
FASN inhibitor synthesis (oncology/metabolic research)
Reported FASN inhibition scaffold (derivative IC50 context)
FASN enzymatic activity and selectivity in target cell lines
Antiviral pyrimidone discovery
Patent-disclosed key intermediate for antiviral compounds
Synthetic route compatibility and antiviral screening assays
Cell-permeable probe design
Favorable calculated LogP/TPSA for permeability
Cell permeability assessment (e.g., Caco-2, PAMPA)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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